molecular formula C13H14O2 B12885450 1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one CAS No. 13463-61-1

1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one

Katalognummer: B12885450
CAS-Nummer: 13463-61-1
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: XKDPVQLWXIOLGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one is an organic compound with a complex structure that includes a furan ring, a phenyl group, and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one typically involves the reaction of 2-methyl-5-phenylfuran with ethanone under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, phenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-5-phenylfuran: Shares the furan and phenyl moieties but lacks the ethanone group.

    1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone.

    5-Phenyl-2-methylfuran-3-carboxylic acid: Contains a carboxylic acid group instead of an ethanone

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Eigenschaften

CAS-Nummer

13463-61-1

Molekularformel

C13H14O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

1-(5-methyl-2-phenyl-2,3-dihydrofuran-4-yl)ethanone

InChI

InChI=1S/C13H14O2/c1-9(14)12-8-13(15-10(12)2)11-6-4-3-5-7-11/h3-7,13H,8H2,1-2H3

InChI-Schlüssel

XKDPVQLWXIOLGX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CC(O1)C2=CC=CC=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.